Enhanced Antiviral Potency of SARS-CoV-2-IN-40 vs. Parent Alotaketal C Against Omicron Variants
SARS-CoV-2-IN-40 (Compound 19) demonstrates a significant increase in antiviral potency compared to its parent natural product, alotaketal C. Structural simplification and modification of the C-13 appendage in Compound 19 results in a quantifiable improvement in inhibitory activity against both the Omicron BA.1 and BA.5 variants in Calu-3 human lung cells [1]. This represents a key step in lead optimization, moving from a complex natural product to a more potent, synthetically accessible analog [1].
| Evidence Dimension | Antiviral Potency (Fold-Change in IC50) |
|---|---|
| Target Compound Data | Compound 19 (SARS-CoV-2-IN-40) exhibits IC50 values of 100 nM (BA.1) and 160 nM (BA.5) in Calu-3 cells [1][2]. |
| Comparator Or Baseline | Alotaketal C (Compound 1) potently inhibits infection of Calu-3 cells by BA.1 and BA.5 variants [1]. Compound 19 is ~2- to 7-fold more potent than alotaketal C [1]. |
| Quantified Difference | Compound 19 is approximately 2- to 7-fold more potent than alotaketal C [1]. |
| Conditions | Calu-3 human lung adenocarcinoma cell line infected with SARS-CoV-2 Omicron BA.1 and BA.5 variants [1]. |
Why This Matters
This direct head-to-head comparison establishes that SARS-CoV-2-IN-40 is a superior tool compound for studies requiring maximal viral inhibition of these Omicron subvariants, offering a quantifiable potency advantage over the natural product lead.
- [1] Blagojevic P, et al. Synthetic Analogs of the Sponge Sesterterpenoid Alotaketal C are Potent Inhibitors of SARS-CoV-2 Omicron BA.1 and BA.5 Infections of Human Lung Cells. Org Lett. 2023 Jul 7;25(26):4825-4829. View Source
- [2] MedChemExpress. SARS-CoV-2-IN-40 Product Datasheet. MedChemExpress. View Source
